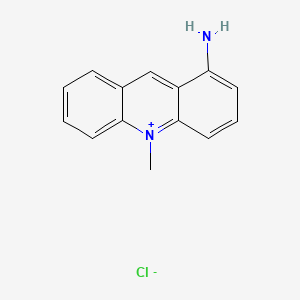![molecular formula C20H33NS B14433260 (8R,9R,10S,13S,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]thiazolidine] CAS No. 79873-05-5](/img/structure/B14433260.png)
(8R,9R,10S,13S,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]thiazolidine]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(8R,9R,10S,13S,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,2’-[1,3]thiazolidine] is a complex organic compound characterized by its unique spiro structure, which includes a cyclopenta[a]phenanthrene core fused with a thiazolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (8R,9R,10S,13S,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,2’-[1,3]thiazolidine] typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopenta[a]phenanthrene core, followed by the introduction of the thiazolidine ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods help in maintaining consistent reaction conditions and improving yield. Additionally, purification techniques like chromatography and crystallization are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(8R,9R,10S,13S,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,2’-[1,3]thiazolidine] undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This includes nucleophilic and electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
(8R,9R,10S,13S,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,2’-[1,3]thiazolidine] has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (8R,9R,10S,13S,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,2’-[1,3]thiazolidine] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopenta[a]phenanthrene derivatives: These compounds share a similar core structure but may differ in their functional groups or additional rings.
Thiazolidine derivatives: Compounds with a thiazolidine ring but different core structures.
Uniqueness
The uniqueness of (8R,9R,10S,13S,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,2’-[1,3]thiazolidine] lies in its spiro structure, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
79873-05-5 |
|---|---|
Fórmula molecular |
C20H33NS |
Peso molecular |
319.5 g/mol |
Nombre IUPAC |
(8'R,9'R,10'S,13'S,14'S)-13'-methylspiro[1,3-thiazolidine-2,3'-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene] |
InChI |
InChI=1S/C20H33NS/c1-19-8-2-3-18(19)17-5-4-14-13-20(21-11-12-22-20)10-7-15(14)16(17)6-9-19/h14-18,21H,2-13H2,1H3/t14?,15-,16+,17+,18-,19-,20?/m0/s1 |
Clave InChI |
VDQACKORUKSJIE-LHVXVHHKSA-N |
SMILES isomérico |
C[C@@]12CCC[C@H]1[C@@H]3CCC4CC5(CC[C@@H]4[C@H]3CC2)NCCS5 |
SMILES canónico |
CC12CCCC1C3CCC4CC5(CCC4C3CC2)NCCS5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(4-chlorophenyl)piperazin-1-yl]-1-(4-methyl-2-methylsulfanyl-1,3-thiazol-5-yl)propan-1-one;hydrochloride](/img/structure/B14433190.png)


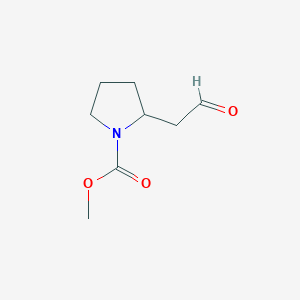
![Prop-2-en-1-yl 2-[(oxomethylidene)sulfamoyl]benzoate](/img/structure/B14433209.png)
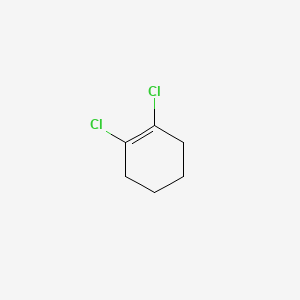

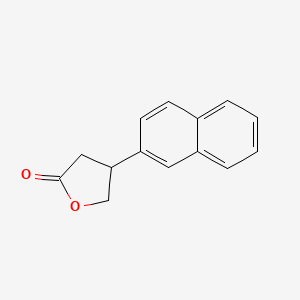
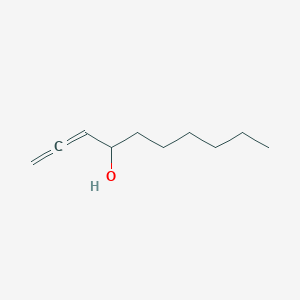

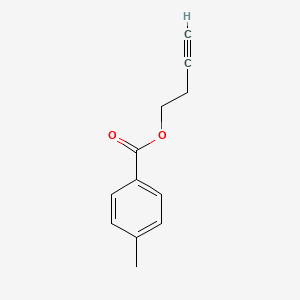
![4-[(6-Carboxy-4-oxohexyl)oxy]-4-oxobutanoate](/img/structure/B14433257.png)
